molecular formula C23H22ClN3O5 B11294468 Ethyl 3-({[1-(4-chlorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 3-({[1-(4-chlorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11294468
M. Wt: 455.9 g/mol
InChI Key: SSVSQAPFJDCOLT-UHFFFAOYSA-N
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Description

Ethyl 3-({[1-(4-chlorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an imidazolidinone ring, a chlorophenyl group, and a benzoate ester, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-({[1-(4-chlorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, starting with the preparation of the imidazolidinone core. This can be achieved through the reaction of 4-chlorophenyl isocyanate with an appropriate amine, followed by cyclization to form the imidazolidinone ring. The prop-2-en-1-yl group is then introduced via an alkylation reaction. The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[1-(4-chlorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the imidazolidinone ring to its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique structure allows it to interact with various biological targets, making it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: The compound’s potential therapeutic properties, such as anti-inflammatory or anticancer activities, can be explored through in vitro and in vivo studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which Ethyl 3-({[1-(4-chlorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. The imidazolidinone ring and chlorophenyl group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Ethyl 3-({[1-(4-chlorophenyl)-2,5-dioxo-3-(prop-2-en-1-yl)imidazolidin-4-yl]acetyl}amino)benzoate can be compared to other similar compounds, such as:

    This compound: This compound shares a similar structure but may have different substituents on the aromatic rings, leading to variations in biological activity and chemical reactivity.

    Imidazolidinone derivatives: These compounds have a similar core structure but may differ in the substituents attached to the imidazolidinone ring, affecting their properties and applications.

    Chlorophenyl derivatives: Compounds with a chlorophenyl group can exhibit similar reactivity and biological activity, but their overall properties depend on the other functional groups present in the molecule.

Properties

Molecular Formula

C23H22ClN3O5

Molecular Weight

455.9 g/mol

IUPAC Name

ethyl 3-[[2-[1-(4-chlorophenyl)-2,5-dioxo-3-prop-2-enylimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C23H22ClN3O5/c1-3-12-26-19(21(29)27(23(26)31)18-10-8-16(24)9-11-18)14-20(28)25-17-7-5-6-15(13-17)22(30)32-4-2/h3,5-11,13,19H,1,4,12,14H2,2H3,(H,25,28)

InChI Key

SSVSQAPFJDCOLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2CC=C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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